N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound featuring a 4-fluorophenyl acetamide core linked to a benzylpiperazine sulfonyl ethyl group. The sulfonyl group bridges the ethyl chain and the piperazine ring, while the benzyl substituent enhances lipophilicity. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability. This compound is structurally designed to interact with biological targets such as neurotransmitter receptors or enzymes, leveraging the fluorophenyl group’s electron-withdrawing properties and the piperazine moiety’s flexibility for receptor binding .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S.ClH/c22-20-8-6-18(7-9-20)16-21(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-19-4-2-1-3-5-19;/h1-9H,10-17H2,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJWXHTTMEDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that combines a piperazine moiety with a sulfonamide and an acetamide functionality. This unique structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 401.52 g/mol. The presence of the piperazine ring contributes to its pharmacological properties, while the fluorophenyl and sulfonamide groups may enhance its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Piperazine derivatives are known to exhibit a range of effects, including:
- Inhibition of Acetylcholinesterase : Research indicates that piperazine derivatives can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .
- Antimicrobial Properties : Compounds containing piperazine structures have been associated with antimicrobial and antifungal activities, indicating a broad spectrum of biological effects.
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of various piperazine derivatives found that modifications to the piperazine structure significantly influenced their efficacy. Compounds similar to this compound exhibited protective effects in maximal electroshock (MES) tests at specific dosages, indicating potential therapeutic use in seizure disorders .
Inhibition Studies
Recent research has highlighted the inhibitory effects of related compounds on tyrosinase enzymes, which are critical in melanin production. Compounds with similar structural motifs showed promising results as competitive inhibitors, achieving low IC50 values (concentration required for 50% inhibition), thus demonstrating their potential as therapeutic agents against hyperpigmentation disorders .
Case Studies
| Study | Findings | Dosage/Conditions |
|---|---|---|
| Anticonvulsant Activity Study | Compounds showed significant protection against seizures. | MES test at doses of 100 mg/kg and 300 mg/kg. |
| Tyrosinase Inhibition Study | Compounds exhibited low micromolar IC50 values indicating strong inhibition. | Evaluated against Agaricus bisporus tyrosinase. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Receptor Binding : The target compound’s benzylpiperazine and sulfonyl groups enhance interactions with serotonin or dopamine receptors, whereas analogs like N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () may exhibit reduced affinity due to the less lipophilic methylphenyl group .
- Solubility : The hydrochloride salt in the target compound improves solubility compared to neutral analogs (e.g., 2-(4-benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) .
- Metabolic Stability : Sulfonyl groups (as in the target) generally resist hydrolysis better than sulfanyl or ester linkages (e.g., N-(4-fluorobenzyl)-2-[(5-methylbenzimidazol-2-yl)sulfanyl]acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
